molecular formula C18H14ClN3O2 B10897786 4-chloro-1-methyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10897786
M. Wt: 339.8 g/mol
InChI Key: SJQMCULOXOAIMU-UHFFFAOYSA-N
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Description

N~3~-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzoylphenyl group, a chloro substituent, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KCN, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N3-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N~3~-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

N-(2-benzoylphenyl)-4-chloro-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H14ClN3O2/c1-22-11-14(19)16(21-22)18(24)20-15-10-6-5-9-13(15)17(23)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,24)

InChI Key

SJQMCULOXOAIMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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